molecular formula C12H9F2NOS B2719656 N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide CAS No. 1240187-80-7

N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2719656
CAS No.: 1240187-80-7
M. Wt: 253.27
InChI Key: UTUUARVINHSXJL-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a difluorophenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide typically involves the condensation of 2,6-difluorobenzylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide: shares similarities with other thiophene derivatives such as:

Uniqueness

    This compound: is unique due to the presence of both the difluorophenylmethyl and thiophene-2-carboxamide groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NOS/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUARVINHSXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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